molecular formula C9H13NO B14043947 1-(2-Aminophenyl)propan-1-ol

1-(2-Aminophenyl)propan-1-ol

Cat. No.: B14043947
M. Wt: 151.21 g/mol
InChI Key: IFIDGPUHWCUADA-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process uses catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the phenyl ring can engage in π-π interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

  • 1-(3-Aminophenyl)propan-1-ol
  • 1-(4-Aminophenyl)propan-1-ol
  • 2-Aminophenol

Comparison: 1-(2-Aminophenyl)propan-1-ol is unique due to the position of the amino group on the phenyl ring, which affects its chemical reactivity and biological activity. Compared to its isomers, such as 1-(3-Aminophenyl)propan-1-ol and 1-(4-Aminophenyl)propan-1-ol, the ortho position of the amino group in this compound allows for intramolecular hydrogen bonding, influencing its stability and reactivity .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(2-aminophenyl)propan-1-ol

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2,10H2,1H3

InChI Key

IFIDGPUHWCUADA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1N)O

Origin of Product

United States

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